molecular formula C4H10Br2NiO2 B8024778 Nickel(II) bromide, dimethoxyethane adduct

Nickel(II) bromide, dimethoxyethane adduct

Cat. No. B8024778
M. Wt: 308.62 g/mol
InChI Key: VHSVJTYBTJCDFL-UHFFFAOYSA-L
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Description

Nickel(II) bromide, dimethoxyethane adduct, is a chemical compound with the molecular formula C4H10Br2NiO2 . It is a peach-colored powder and is moisture sensitive . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular weight of Nickel(II) bromide, dimethoxyethane adduct, is 308.62 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Nickel(II) bromide, dimethoxyethane adduct, can be used as a catalyst to prepare hindered diarylmethanols and benzylic alcohols by the addition of aryl halides to various aldehydes in the presence of Zn as a reducing agent .


Physical And Chemical Properties Analysis

Nickel(II) bromide, dimethoxyethane adduct, is a peach-colored powder . It is moisture sensitive . The molecular weight is 308.62 .

Scientific Research Applications

  • Catalysis in Polymerization and Oligomerization : Nickel(II) bromide complexes are effective in catalyzing simultaneous polymerization and oligomerization of ethylene, with reaction temperature significantly impacting the activity and molecular weight of the resulting polyethylene. These complexes predominantly produce linear polyethylene with unsaturated end groups (Li, Wang, Gao, Zhu, & Wu, 2006).

  • Enantioselective Negishi Cross-Couplings : Nickel(II) bromide, dimethoxyethane adduct, has been used in the nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. This process is important in the synthesis of various organic compounds (Lou & Fu, 2010).

  • Molecular Weight Control in Polyethylene Waxes : Nickel(II) bromide complexes with N,N-imino-cyclopenta[b]pyridines have been shown to control the molecular weight of polyethylene waxes in ethylene polymerization. The molecular structures of these complexes have been characterized, revealing important insights into their function (Wang, Zhang, Ma, Hu, Solan, Sun, & Sun, 2017).

  • Catalysts for Ethylene Dimerization : Nickel(II) bromide complexes supported by selenium-based tridentate ligands have been utilized as catalyst systems for ethylene dimerization, demonstrating moderate to good activities and predominantly producing 1-butene (Dresch, Junges, Casagrande, & Stieler, 2018).

  • High-Temperature Ethylene Polymerization : Nickel(II) bromide complexes have been employed in high-temperature ethylene polymerization, exhibiting thermal robustness and enhanced activity compared to related catalysts. The resultant polymers show increased melting transitions (Rhinehart, Mitchell, & Long, 2014).

  • Intramolecular Addition to C=O Bonds : Nickel(II) bromide, dimethoxyethane adduct, is used in the nickel-catalyzed intramolecular Grignard-type addition of aryl bromides to C=O, efficiently yielding a range of indole derivatives (Zhang, Liu, Gao, & Jia, 2017).

  • Electrochemical Reduction of Alkyl Bromides : Nickel complexes, including those with Nickel(II) bromide, have been shown to be effective catalysts in the electrochemical reduction of substituted alkyl bromides, leading to the formation of carbon-carbon bonds (Gosden & Pletcher, 1980).

Mechanism of Action

The mechanism of action of Nickel(II) bromide, dimethoxyethane adduct, involves its binding to the active sites of enzymes and proteins, effectively inhibiting their activity. Moreover, it has the capability to bind to receptor sites on cells and tissues, thereby interfering with the binding of other molecules .

Safety and Hazards

Nickel(II) bromide, dimethoxyethane adduct, is classified as hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction, genetic defects, and cancer .

properties

IUPAC Name

dibromonickel;1,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVJTYBTJCDFL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC.[Ni](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421990
Record name Dibromo[1,2-di(methoxy-kappaO)ethane]nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromo[1,2-di(methoxy-kappaO)ethane]nickel

CAS RN

28923-39-9
Record name Dibromo[1,2-di(methoxy-kappaO)ethane]nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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